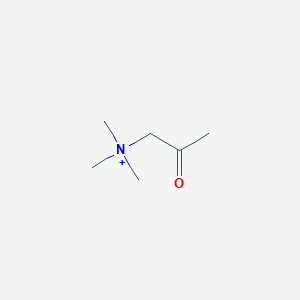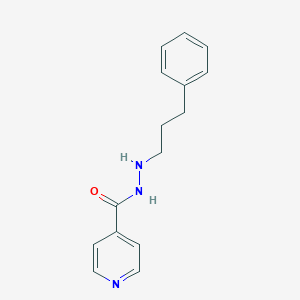
Isonicotinic acid, 2-(3-phenylpropyl)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isonicotinic acid, 2-(3-phenylpropyl)hydrazide, commonly known as Isoniazid (INH), is an antibacterial agent that is widely used for the treatment of tuberculosis (TB). It is a first-line drug that is highly effective against Mycobacterium tuberculosis, the bacterium that causes TB. INH is a prodrug that requires activation by the bacterial enzyme KatG to exert its antimicrobial effects. It is a potent inhibitor of mycolic acid synthesis, a key component of the bacterial cell wall, leading to bacterial death.
Wirkmechanismus
Isonicotinic acid, 2-(3-phenylpropyl)hydrazide exerts its antimicrobial effects by inhibiting the synthesis of mycolic acid, a key component of the bacterial cell wall. It is a prodrug that requires activation by the bacterial enzyme KatG to form an active metabolite, which then binds to the target enzyme InhA, leading to the inhibition of mycolic acid synthesis. This results in the disruption of the bacterial cell wall, leading to bacterial death.
Biochemische Und Physiologische Effekte
Isonicotinic acid, 2-(3-phenylpropyl)hydrazide has been shown to have several biochemical and physiological effects, including the inhibition of mycolic acid synthesis, the disruption of the bacterial cell wall, and the induction of oxidative stress in bacterial cells. Isonicotinic acid, 2-(3-phenylpropyl)hydrazide has also been shown to affect the metabolism of several enzymes, including cytochrome P450, leading to potential drug interactions.
Vorteile Und Einschränkungen Für Laborexperimente
Isonicotinic acid, 2-(3-phenylpropyl)hydrazide is a potent antibacterial agent that is widely used in the laboratory for the study of TB and other bacterial infections. It has several advantages, including its high efficacy, low toxicity, and ease of use. However, Isonicotinic acid, 2-(3-phenylpropyl)hydrazide has several limitations, including the potential for drug resistance, the need for activation by the bacterial enzyme KatG, and the potential for drug interactions.
Zukünftige Richtungen
There are several future directions for the study of Isonicotinic acid, 2-(3-phenylpropyl)hydrazide, including the development of new analogs with improved efficacy and reduced toxicity, the investigation of the mechanisms of drug resistance, and the identification of new targets for antibacterial therapy. Other future directions include the investigation of the potential use of Isonicotinic acid, 2-(3-phenylpropyl)hydrazide in the treatment of other bacterial infections, such as leprosy, and the investigation of its antitumor activity.
Synthesemethoden
Isonicotinic acid, 2-(3-phenylpropyl)hydrazide can be synthesized through several methods, including the reaction of isonicotinic acid with hydrazine, the reaction of 2-bromo-3-phenylpropionic acid with hydrazine, and the reaction of 3-phenylpropionyl chloride with isonicotinic acid hydrazide. The most commonly used method is the reaction of isonicotinic acid with hydrazine, which yields Isonicotinic acid, 2-(3-phenylpropyl)hydrazide in high yields.
Wissenschaftliche Forschungsanwendungen
Isonicotinic acid, 2-(3-phenylpropyl)hydrazide has been extensively studied for its antimicrobial activity against M. tuberculosis. It is a key component of the standard treatment regimen for TB, which involves a combination of several drugs to prevent the emergence of drug-resistant strains. Isonicotinic acid, 2-(3-phenylpropyl)hydrazide has also been investigated for its potential use in the treatment of other bacterial infections, such as leprosy, and for its antitumor activity.
Eigenschaften
CAS-Nummer |
13012-71-0 |
|---|---|
Produktname |
Isonicotinic acid, 2-(3-phenylpropyl)hydrazide |
Molekularformel |
C15H17N3O |
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
N'-(3-phenylpropyl)pyridine-4-carbohydrazide |
InChI |
InChI=1S/C15H17N3O/c19-15(14-8-11-16-12-9-14)18-17-10-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-9,11-12,17H,4,7,10H2,(H,18,19) |
InChI-Schlüssel |
AOEACXXCOFFKKF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCNNC(=O)C2=CC=NC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)CCCNNC(=O)C2=CC=NC=C2 |
Andere CAS-Nummern |
13012-71-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




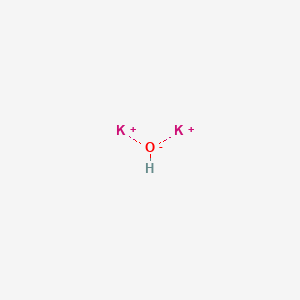
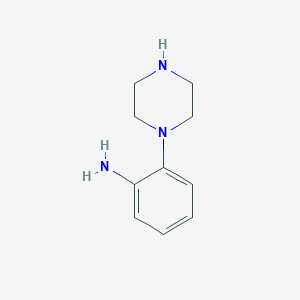
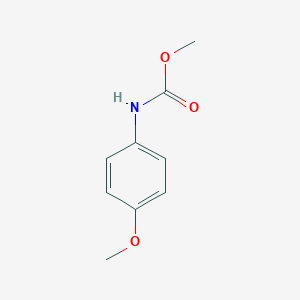
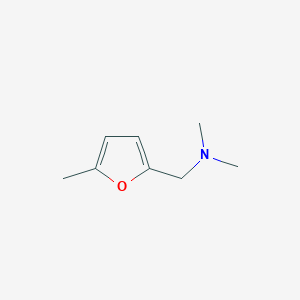
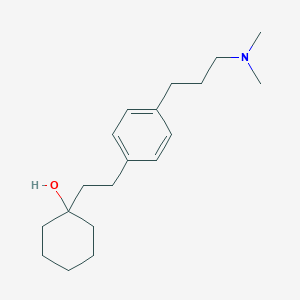
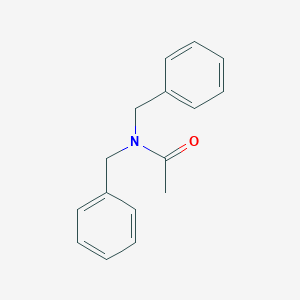
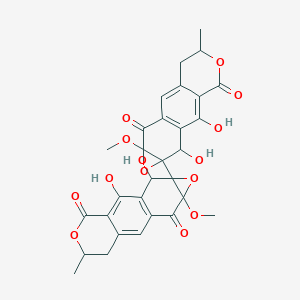
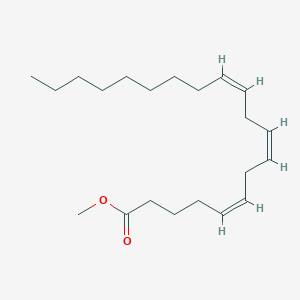
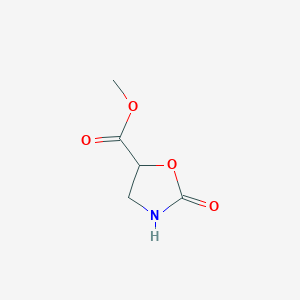
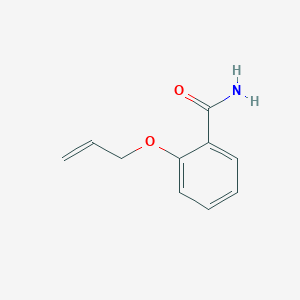
![2-[bis(2-Hydroxyethyl)amino]ethyl oleate](/img/structure/B82997.png)
![Dibenzo[de,st]pentacene](/img/structure/B82999.png)
